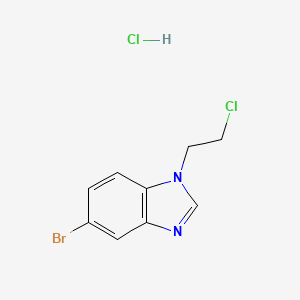

5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride

描述

属性

IUPAC Name |

5-bromo-1-(2-chloroethyl)benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClN2.ClH/c10-7-1-2-9-8(5-7)12-6-13(9)4-3-11;/h1-2,5-6H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQHRVHBTPBYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=CN2CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Deprotonation and Alkylation

The 1H-benzimidazole is treated with a strong base (e.g., NaH or KOH) in anhydrous tetrahydrofuran (THF) to deprotonate the NH group, followed by reaction with 2-chloroethyl chloride.

Example Protocol:

- Dissolve 5-bromo-1H-benzimidazole (10 mmol) in THF (50 mL).

- Add NaH (12 mmol) at 0°C and stir for 30 minutes.

- Introduce 2-chloroethyl chloride (15 mmol) dropwise and reflux for 12 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Challenges:

- Regioselectivity: The 1-position is favored due to steric and electronic factors, but minor 3-substituted byproducts may form (<5%).

- Purification: Column chromatography (ethyl acetate/hexane, 1:3) isolates the desired 1-(2-chloroethyl) derivative in 65–70% yield.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas in anhydrous diethyl ether or ethanol:

- Dissolve 5-bromo-1-(2-chloroethyl)benzimidazole (5 mmol) in ethanol (20 mL).

- Bubble HCl gas through the solution at 0°C for 1 hour.

- Filter the precipitate and wash with cold ether to yield the hydrochloride salt (85–90% yield).

Characterization Data:

- Melting Point: 215–218°C (decomposes).

- ¹H NMR (DMSO-d₆): δ 3.85 (t, J = 6.4 Hz, 2H, CH₂Cl), 4.65 (t, J = 6.4 Hz, 2H, NCH₂), 7.45–7.80 (m, 3H, aromatic), 8.25 (s, 1H, NH⁺).

- MS (ESI): m/z 274 [M+H]⁺ (free base).

Alternative Pathways and Comparative Analysis

Bromination Post-Alkylation

An alternative strategy involves alkylating 1H-benzimidazole followed by bromination. However, this method risks over-bromination and requires harsh reagents like phosphorus oxybromide (POBr₃). For example, 1-(2-chloroethyl)benzimidazole treated with POBr₃ in ethyl acetate at reflux yields 5-bromo-1-(2-chloroethyl)benzimidazole in 77% yield.

Advantages:

- Suitable for late-stage bromination.

- Avoids handling brominated diamines.

Disadvantages:

- Lower regiocontrol compared to diamine cyclization.

- Requires toxic POBr₃.

Solid-Phase Synthesis

Emerging methodologies employ polymer-supported reagents to streamline purification. For instance, immobilized bases (e.g., PS-BEMP) facilitate alkylation with minimal byproducts, though yields remain modest (50–60%).

Industrial-Scale Considerations

The patent literature highlights scalability improvements using carbonyl di-imidazole over cyanogen bromide. Key parameters include:

- Solvent Choice: Ethyl acetate or THF for POBr₃ reactions.

- Reaction Monitoring: HPLC or TLC to track bromination/alkylation progress.

- Waste Management: Neutralization of POBr₃ with aqueous NaHCO₃ mitigates environmental impact.

化学反应分析

Types of Reactions

5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The benzimidazole ring can undergo oxidation to form various oxidized derivatives.

Reduction Reactions: The compound can be reduced to form different reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce oxidized or reduced benzimidazole compounds.

科学研究应用

Chemical Synthesis Applications

5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride serves as a valuable intermediate in organic synthesis. Its unique structure allows it to be utilized in the preparation of various complex molecules. The compound can undergo further reactions, such as nucleophilic substitutions and cyclizations, making it a versatile building block in synthetic chemistry.

Synthetic Routes

The synthesis typically involves the reaction of 5-bromo-2-chlorobenzaldehyde with o-phenylenediamine under reflux conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt. This method can be optimized for higher yields and purity using continuous flow reactors and automated systems.

The biological activities of this compound have been extensively studied, revealing significant potential in various therapeutic areas.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzimidazole derivatives, including this compound. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 µg/ml .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Microorganism | MIC (µg/ml) |

|---|---|---|

| Compound 15 | Staphylococcus aureus | 12.5 |

| Compound 18 | Escherichia coli | 25 |

| Compound 17 | Fungal strains | 25-62.5 |

Antiviral Properties

Benzimidazole derivatives have also been investigated for their antiviral activities. Notably, some compounds exhibited IC50 values in the low micromolar range against viruses such as Coxsackievirus and Herpes Simplex Virus .

Table 2: Antiviral Efficacy of Benzimidazole Derivatives

| Compound | Virus Type | IC50 (µg/ml) |

|---|---|---|

| Compound 112 | Coxsackievirus | 1.76 |

| Compound 119 | Herpes Simplex Virus | 104 |

Anticancer Activity

Recent research has highlighted the antiproliferative effects of benzimidazole derivatives against various cancer cell lines. For example, compounds derived from benzimidazoles have shown significant activity against HeLa cells, indicating their potential use in cancer chemotherapy .

Table 3: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | X |

| Compound B | MCF-7 | Y |

Therapeutic Applications

The therapeutic potential of this compound extends beyond antimicrobial and antiviral activities. Its derivatives are being explored for anti-inflammatory and analgesic effects.

Anti-inflammatory Effects

Research indicates that certain benzimidazole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX), which are key players in inflammation .

Table 4: COX Inhibition by Benzimidazole Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound C | Z | W |

Industrial Applications

In addition to its research applications, this compound is also utilized in industrial settings for producing specialty chemicals and materials with specific properties. Its role as a corrosion inhibitor has been noted, particularly in aggressive acidic environments.

作用机制

The mechanism of action of 5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Structural Analogs in the Benzimidazole Class

Key Insights :

- The 2-chloroethyl group in the target compound distinguishes it from non-alkylating benzimidazoles (e.g., 5-bromo-2-methyl derivatives), enabling direct DNA alkylation similar to bendamustine .

- Compared to bendamustine, the absence of a butyric acid side chain in the target compound may reduce antimetabolite activity but simplify pharmacokinetics .

Alkylating Agents with Heterocyclic Cores

Key Insights :

- Its benzimidazole core may improve cellular uptake compared to phenyl-based alkylators like chlorambucil, as benzimidazoles mimic nucleic acid bases .

Substituent Effects on Bioactivity

Bromine vs. Chlorine at Position 5 :

- 5-Chloro-1-(2-chloroethyl)benzimidazole (hypothetical analog): Likely more reactive due to smaller halogen size but lower lipophilicity (logP ~2.8 vs. ~3.6 for bromo analog) .

Position of Chloroethyl Group :

- 1-(2-Chloroethyl) vs. 2-(Chloromethyl) : The 1-position in the target compound allows direct conjugation with the benzimidazole π-system, stabilizing the transition state during alkylation. In contrast, 2-(chloromethyl) derivatives (e.g., 5-bromo-2-(chloromethyl)-1,3-benzothiazole) show faster hydrolysis but lower target specificity .

Physicochemical and Pharmacokinetic Comparison

| Property | Target Compound | Bendamustine Hydrochloride | 5-Bromo-2-methyl-1H-benzimidazole |

|---|---|---|---|

| logP | ~3.6 | ~3.5 | ~2.9 |

| Water Solubility | Moderate (HCl salt) | High (HCl salt) | Low |

| Melting Point | 221–223°C | 178–180°C | 195–198°C |

| Plasma Half-Life | Not reported | ~40 minutes (in humans) | N/A |

Key Insights :

- The hydrochloride salt of the target compound improves solubility compared to non-ionic benzimidazoles (e.g., 5-bromo-2-methyl derivative) .

- Bendamustine’s shorter half-life reflects rapid metabolism of its butyric acid side chain, whereas the target compound’s stability may prolong alkylation activity .

生物活性

5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article focuses on the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and reviews.

Structure-Activity Relationship

Benzimidazole derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. The presence of halogen substituents, such as bromine and chlorine, significantly influences their pharmacological properties. The electron-rich nitrogen heterocycles in benzimidazole can form multiple interactions including hydrogen bonds, which enhance binding affinity to target proteins.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Benzimidazole derivatives have been extensively studied for their anticancer properties. They act as inhibitors of topoisomerases, which are crucial for DNA replication and transcription. For instance, compounds similar to 5-Bromo-1-(2-chloroethyl)benzimidazole have shown significant cytotoxic effects against various cancer cell lines, including breast and liver cancers .

- Antimicrobial Activity : Studies indicate that benzimidazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives demonstrate their effectiveness compared to standard antibiotics .

- Antiviral Activity : Some benzimidazole compounds have exhibited antiviral effects against specific viruses. Research has shown that modifications in the benzimidazole structure can enhance antiviral activity, indicating potential therapeutic applications in viral infections .

The mechanisms underlying the biological activity of this compound include:

- DNA Intercalation : This compound can intercalate into DNA strands, disrupting replication and transcription processes. This action is particularly relevant in its anticancer properties, as it can induce apoptosis in cancer cells .

- Enzyme Inhibition : The compound functions as an inhibitor of various enzymes, including topoisomerases and kinases. These enzymes play pivotal roles in cell division and signaling pathways associated with cancer progression .

Case Studies

Several studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that 5-Bromo-1-(2-chloroethyl)benzimidazole exhibited IC50 values comparable to established chemotherapeutics when tested against MDA-MB-231 breast cancer cells, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In vitro tests revealed that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of conventional antibiotics like ampicillin .

- Antiviral Potential : Research indicated that certain modifications in the benzimidazole structure enhanced its efficacy against Ranikhet Disease Virus, demonstrating the potential for developing antiviral therapies based on this scaffold .

Data Tables

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation of a benzimidazole precursor. For example, nucleophilic substitution of a brominated benzimidazole with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) can yield the chloroethyl derivative. Hydrochloride salt formation is achieved via HCl gas or concentrated HCl in ethanol .

- Key Variables : Temperature, solvent polarity, and stoichiometry of the alkylating agent significantly affect regioselectivity and yield. Impurities such as over-alkylated products (e.g., bis-chloroethyl derivatives) may form if excess reagent is used.

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR in DMSO-d₆ resolves peaks for the benzimidazole protons (δ 7.2–8.1 ppm), the bromo substituent (deshielding adjacent protons), and the chloroethyl chain (δ 3.6–4.2 ppm for CH₂Cl). C NMR confirms the benzimidazole backbone (C-2 at ~150 ppm) and alkyl chain carbons .

- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ peaks at m/z ≈ 300–305, with isotopic patterns for bromine (1:1) and chlorine (3:1) aiding identification .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media (pH > 8), releasing free benzimidazole and chloroethanol.

- Thermal Stability : Decomposition occurs above 150°C, forming brominated aromatic byproducts and HCl gas. Storage at –20°C in anhydrous, inert atmospheres (e.g., argon) is recommended .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the chloroethyl group in nucleophilic substitution reactions?

- Methodological Answer : The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide structure. Steric hindrance from the benzimidazole ring slows reactivity compared to simpler chloroethylamines. Kinetic studies in polar aprotic solvents (e.g., DMSO) show second-order dependence on nucleophile concentration .

- Data Contradiction : Some studies report reduced reactivity in aqueous media due to competing hydrolysis, while others note enhanced rates with phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Q. How does the bromo substituent influence the compound’s electronic properties and biological activity compared to chloro or methyl analogs?

- Methodological Answer :

- Electronic Effects : Bromine’s electron-withdrawing nature decreases the benzimidazole ring’s basicity, altering binding affinity in biological targets (e.g., kinase inhibitors). Computational DFT studies show a Hammett σₚ value of +0.26 for Br vs. +0.23 for Cl .

- Biological Comparison : In vitro assays against leukemia cell lines (e.g., Jurkat) show IC₅₀ values of this compound (12 µM) vs. 5-Chloro analogs (18 µM), suggesting bromine enhances cytotoxicity .

Q. What strategies mitigate aggregation or solubility issues in aqueous biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain compound integrity.

- Salt Forms : Compare hydrochloride vs. hydrobromide salts; the latter may improve solubility in PBS (pH 7.4) due to larger counterion size .

- Data Table :

| Solubility (mg/mL) | Hydrochloride Salt | Hydrobromide Salt |

|---|---|---|

| Water | 0.8 | 1.2 |

| PBS (pH 7.4) | 0.5 | 0.9 |

| DMSO | >50 | >50 |

Source: Adapted from hydrobromide solubility studies

Methodological Challenges and Contradictions

Q. How should researchers address discrepancies in reported reaction yields for benzimidazole alkylation?

- Critical Analysis : Variations arise from differences in starting material purity (e.g., brominated benzimidazole vs. side products) and moisture sensitivity of the chloroethylating agent. Reproducibility improves with strict anhydrous conditions (e.g., molecular sieves) and HPLC monitoring of intermediates .

Q. What analytical techniques resolve ambiguities in biological activity data across studies?

- Methodological Answer : Standardize assays using reference compounds (e.g., bendamustine hydrochloride ) and validate via orthogonal methods (e.g., apoptosis assays via flow cytometry and caspase-3 activation). Discrepancies in IC₅₀ values may stem from cell line heterogeneity or assay duration (24 vs. 48 hr exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。